molecular formula C17H15Cl2N5O B11425341 5-amino-N-(2-chloro-4-methylphenyl)-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(2-chloro-4-methylphenyl)-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11425341
M. Wt: 376.2 g/mol
InChI Key: QJKAMWLCAKURKG-UHFFFAOYSA-N
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Description

5-amino-N-(2-chloro-4-methylphenyl)-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound with a complex structure It is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

The synthesis of 5-amino-N-(2-chloro-4-methylphenyl)-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the amino group and the chlorophenyl groups. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions and optimizing the conditions for higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-amino-N-(2-chloro-4-methylphenyl)-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The chlorophenyl groups may enhance the binding affinity and specificity of the compound. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives, such as:

  • 5-amino-N-(2-chlorophenyl)-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-N-(2-methylphenyl)-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The presence of different substituents on the phenyl rings can significantly impact their properties and applications.

Properties

Molecular Formula

C17H15Cl2N5O

Molecular Weight

376.2 g/mol

IUPAC Name

5-amino-N-(2-chloro-4-methylphenyl)-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C17H15Cl2N5O/c1-10-2-7-14(13(19)8-10)21-17(25)15-16(20)24(23-22-15)9-11-3-5-12(18)6-4-11/h2-8H,9,20H2,1H3,(H,21,25)

InChI Key

QJKAMWLCAKURKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N)Cl

Origin of Product

United States

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